Theodrenaline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

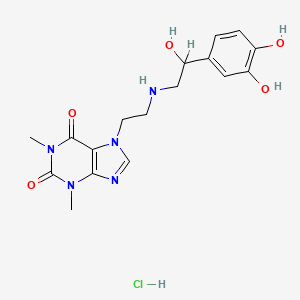

Theodrenaline wird durch die kovalente Bindung von Noradrenalin und Theophyllin synthetisiert. Der Syntheseweg umfasst die Reaktion dieser beiden Verbindungen unter spezifischen Bedingungen zur Bildung von Theodrenaline.

Analyse Chemischer Reaktionen

Theodrenaline unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: Theodrenaline kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart spezifischer Reagenzien. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Theodrenaline hydrochloride exhibits unique pharmacological properties due to its dual action on adrenergic receptors and phosphodiesterase inhibition, which enhances cardiac output and vascular tone. Its primary mechanisms of action include:

- Alpha-Adrenoceptor Agonism : This leads to vasoconstriction, thereby increasing systemic vascular resistance.

- Phosphodiesterase Inhibition : This action elevates intracellular cyclic adenosine monophosphate levels, contributing to improved myocardial contractility and relaxation.

These mechanisms make Theodrenaline particularly effective in treating acute hypotension and supporting cardiovascular function during surgical procedures.

Clinical Applications

This compound has several critical applications in medical practice:

- Cardiac Stimulation : It is widely used as a cardiac stimulant in emergency medicine to manage hypotensive states, especially during anesthesia.

- Hypotension Management : The compound is effective in restoring mean arterial pressure (MAP) during episodes of intraoperative hypotension (IOH) following anesthesia induction .

- Combination Therapy : Theodrenaline is often used in combination with Cafedrine (Akrinor®), which enhances its efficacy in managing hypotension during cesarean sections and other surgical procedures .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- A study comparing the hemodynamic effects of Cafedrine/Theodrenaline versus Noradrenaline showed that the combination significantly increased MAP without adversely affecting heart rate or systemic vascular resistance. This study involved adult patients undergoing elective surgery and demonstrated the effectiveness of Theodrenaline in rapidly restoring hemodynamic stability .

- Another research highlighted that 86.2% of German hospitals utilize Cafedrine/Theodrenaline for treating hypotension during regional anesthesia for cesarean sections. The study emphasized that this combination does not negatively impact umbilical cord pH or APGAR scores, indicating its safety for both mother and child .

Comparative Efficacy Table

The following table summarizes key findings from various studies on this compound's applications:

Wirkmechanismus

Theodrenaline exerts its effects through a combination of direct sympathomimetic actions and phosphodiesterase inhibition. It increases cardiac contractile force by stimulating beta-adrenergic receptors and inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. This results in enhanced cardiac output and increased blood pressure .

Vergleich Mit ähnlichen Verbindungen

Theodrenaline ist einzigartig in seiner Kombination aus Noradrenalin und Theophyllin, die sowohl sympathomimetische als auch Phosphodiesterase-inhibitorische Wirkungen bietet. Ähnliche Verbindungen umfassen:

Fenethylline: Ein weiteres Stimulans mit einem anderen Wirkmechanismus, das aufgrund seiner psychoaktiven Wirkungen eingesetzt wird.

Die einzigartige Kombination von Wirkungen von Theodrenaline macht es besonders effektiv bei der Steigerung der Herzkontraktionskraft, ohne den systemischen Gefäßwiderstand signifikant zu beeinflussen .

Biologische Aktivität

Theodrenaline hydrochloride is a synthetic compound that combines the structures of norepinephrine and theophylline. It is primarily utilized in medical settings as a potent cardiac stimulant and an anti-hypotensive agent. The compound exhibits unique pharmacological properties due to its dual action on adrenergic receptors and phosphodiesterase (PDE) inhibition, enhancing cardiac output and vascular tone, making it effective in treating hypotensive states during anesthesia and in emergency medicine.

- Molecular Formula : C_{15}H_{20}N_2O_3

- Molecular Weight : Approximately 375.4 g/mol

- CAS Number : 2572-61-4

Theodrenaline exerts its biological effects primarily through its action on alpha-adrenoceptors, leading to:

- Increased Mean Arterial Pressure (MAP) : Theodrenaline enhances cardiac preload and stroke volume, making it effective in treating conditions like hypotension.

- Phosphodiesterase Inhibition : By inhibiting PDE, Theodrenaline increases intracellular cyclic adenosine monophosphate (cAMP) levels, which contributes to its therapeutic effects.

- Adrenergic Receptor Interaction : It acts on both α- and β-adrenoceptors, with β-adrenoceptors mediating positive inotropic effects and α-adrenoceptors influencing vascular resistance .

Pharmacological Effects

Theodrenaline has demonstrated several pharmacological effects:

- Cardiac Stimulation : It increases cardiac contractility, evidenced by studies showing significant increases in force in human atrial trabeculae .

- Vasoconstriction : Rapid peripheral vasoconstriction is mediated via α-adrenoceptors, which may be influenced by the noradrenaline component of Theodrenaline .

- Improved Hemodynamics : Clinical studies indicate that Theodrenaline effectively stabilizes blood pressure during surgical procedures, with faster effects compared to traditional treatments like ephedrine .

Clinical Applications

Theodrenaline is used in various clinical scenarios, particularly:

- Management of Hypotension : It is effective in treating spinal anesthesia-induced hypotension during cesarean sections, showing faster stabilization of blood pressure compared to other agents .

- Supportive Care in Critical Situations : Its rapid action makes it suitable for emergency settings where quick restoration of vascular tone is required .

Study 1: Efficacy of Akrinor (Cafedrine/Theodrenaline Mixture)

Akrinor, a mixture of cafedrine and Theodrenaline (20:1), was studied for its effects on cardiac contractility and hemodynamics. Results indicated:

- Increased Cardiac Force : Clinically relevant concentrations robustly increased force in human atrial trabeculae with an EC50 of 41 ± 3 mg/l.

- MAP Increase : Maximum MAP increase was observed 17 minutes after intravenous application with an ED50 of 1.5 ± 0.08 mg/kg body weight for a 10% increase within 5 minutes .

Study 2: Comparison with Ephedrine

In a clinical trial comparing Akrinor with ephedrine for managing hypotension:

- Faster Response : Akrinor achieved significant blood pressure stabilization more rapidly than ephedrine (P < 0.0001).

- Lower Incidence of Tachycardia : Fewer additional boluses were required with Akrinor, suggesting greater effectiveness without the common side effect of tachycardia associated with ephedrine .

Summary Table of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Cardiac Stimulation | β-Adrenoceptor activation | Increased contractility during hypotensive states |

| Vasoconstriction | α-Adrenoceptor activation | Rapid increase in MAP during anesthesia |

| PDE Inhibition | Increased cAMP levels | Enhanced cardiac output and vascular tone |

| Hypotension Management | Combined action of norepinephrine and theophylline | Effective treatment for acute hypotensive episodes |

Eigenschaften

CAS-Nummer |

2572-61-4 |

|---|---|

Molekularformel |

C17H22ClN5O5 |

Molekulargewicht |

411.8 g/mol |

IUPAC-Name |

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H |

InChI-Schlüssel |

CSKCJAUXLOQTMM-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl |

Key on ui other cas no. |

2572-61-4 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

noradrenaline theophylline noradrenaline theophylline, (R)-isomer noradrenaline theophylline, hydrochloride noradrenaline theophylline, monohydrochloride, (R)-isomer theodrenaline theodrenaline hydrochloride theodrenaline hydrochloride, (R)-isomer theodrenaline, (R)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.